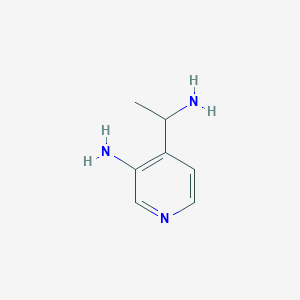
5-Bromo-4-hydrazinylpyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-hydrazinylpyridine-3-sulfonamide: is a pyridine derivative with the molecular formula C5H7BrN4O2S and a molecular weight of 267.10 g/mol . This compound is characterized by the presence of a bromine atom, a hydrazinyl group, and a sulfonamide group attached to a pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydrazinylpyridine-3-sulfonamide typically involves the following steps:
Hydrazinylation: The addition of a hydrazinyl group to the brominated pyridine.
Sulfonamidation: The attachment of a sulfonamide group to the pyridine ring.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-hydrazinylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols). The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various functionalized pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-hydrazinylpyridine-3-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-Bromo-4-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-4-hydrazinylpyridine-3-carboxamide
- 5-Bromo-4-hydrazinylpyridine-3-thiol
- 5-Bromo-4-hydrazinylpyridine-3-phosphate
Uniqueness
Compared to similar compounds, 5-Bromo-4-hydrazinylpyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C5H7BrN4O2S |
|---|---|
Molekulargewicht |
267.11 g/mol |
IUPAC-Name |
5-bromo-4-hydrazinylpyridine-3-sulfonamide |
InChI |
InChI=1S/C5H7BrN4O2S/c6-3-1-9-2-4(5(3)10-7)13(8,11)12/h1-2H,7H2,(H,9,10)(H2,8,11,12) |
InChI-Schlüssel |
AEAYSGWQACMRKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)Br)NN)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


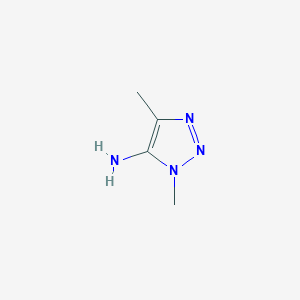
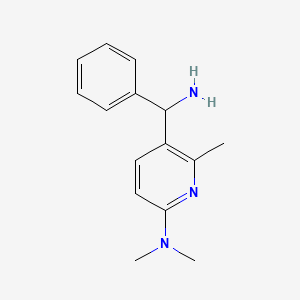
![Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13003002.png)
![tert-Butyl 5-fluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13003010.png)
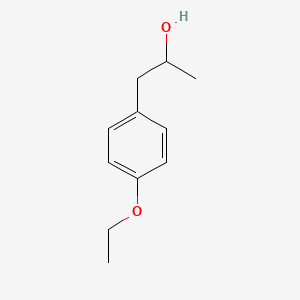


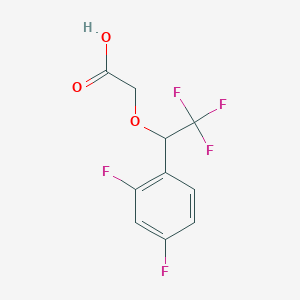
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine](/img/structure/B13003064.png)
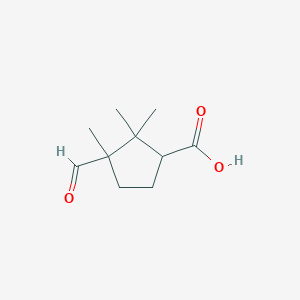
![Octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B13003083.png)
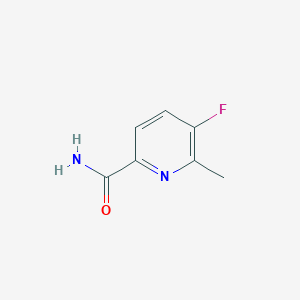
![Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13003102.png)
